3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one
Description
Properties
IUPAC Name |
3-[3-(aminomethyl)pyrrolidin-1-yl]-1-methylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-5-3-12-9(10(13)15)14-4-2-8(6-11)7-14/h3,5,8H,2,4,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGSIEAQIBYDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation generally involves two key steps:
- Functionalization of the pyrazin-2(1H)-one core to introduce a suitable leaving group at the 3-position.
- Nucleophilic substitution or coupling reaction with a protected or free 3-(aminomethyl)pyrrolidine derivative.
Preparation of the Pyrazinone Intermediate
A common approach is starting from commercially available or easily synthesized 1-methylpyrazin-2(1H)-one derivatives. The 3-position is activated by chlorination or halogenation to form 3-chloropyrazin-2(1H)-one intermediates. This step is often achieved using reagents such as phosphorus oxychloride (POCl3) under controlled conditions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Chlorination of 1-methylpyrazin-2(1H)-one | POCl3, tetramethylammonium chloride, reflux | Formation of 3-chloro-1-methylpyrazin-2(1H)-one |
This intermediate serves as a key electrophile for subsequent nucleophilic substitution reactions.
Synthesis of 3-(Aminomethyl)pyrrolidine Derivatives
The 3-(aminomethyl)pyrrolidine moiety is typically introduced as a protected amine derivative to avoid side reactions during coupling. The Boc (tert-butoxycarbonyl) protecting group is commonly used for the amino group on the pyrrolidine ring.
- Preparation of (S)-1-Boc-3-(aminomethyl)pyrrolidine : This intermediate is commercially available or synthesized via established methods involving amination of protected pyrrolidine precursors.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Boc protection of 3-(aminomethyl)pyrrolidine | Boc2O, base, inert atmosphere | Protects amine for coupling |
| Deprotection | Trifluoroacetic acid in dichloromethane (DCM), reflux | Removes Boc group post-coupling |
Coupling Reaction: Nucleophilic Substitution
The key step is the nucleophilic substitution of the 3-chloropyrazinone intermediate with the 3-(aminomethyl)pyrrolidine derivative. This can be performed under various conditions depending on the protecting groups and desired yields.
- Use of bases such as cesium carbonate or N-ethyl-N,N-diisopropylamine (DIEA).
- Solvents like toluene or dimethyl sulfoxide (DMSO).
- Elevated temperatures (70–100 °C).
- Inert atmosphere (nitrogen or argon).
- Microwave irradiation can be employed to enhance reaction rates and yields.
| Entry | Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cs2CO3 | Toluene | 100 |
Chemical Reactions Analysis
Types of Reactions
3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyrazinone compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one exhibit significant anticancer properties. These compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways. A study demonstrated that derivatives of this compound showed promising results in reducing tumor growth in vitro and in vivo models .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Studies have shown that it can modulate neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Properties
Preliminary investigations have suggested that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Drug Development
The unique structure of this compound allows for modifications that can enhance its pharmacokinetic properties. Researchers are exploring these modifications to improve bioavailability and reduce side effects in drug formulations .
Receptor Modulation
Studies have indicated that this compound may act as a modulator of certain receptors involved in pain perception and inflammation, making it a potential candidate for developing new analgesics .
Polymer Synthesis
The compound can be utilized as a building block in the synthesis of novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices has been shown to enhance material strength and durability .
Coatings and Adhesives
Due to its chemical reactivity, this compound is being investigated for use in coatings and adhesives that require strong bonding characteristics and resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Structural Analogues
3-(3-Acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one
- Key Differences: Replaces the aminomethyl group with an acetyl moiety.
1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one
- Structure: Contains a pyrazolo-pyrazine core instead of pyrazinone.
2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one
- Core Heterocycle : Pyrimidin-4(3H)-one with a thienyl-substituted pyrazole.
- Comparison: The pyrimidinone scaffold offers distinct electronic properties compared to pyrazinone, influencing binding to targets like dihydrofolate reductase .
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| Target Compound | Pyrazin-2(1H)-one | 3-(Aminomethyl)pyrrolidin-1-yl | ~237.27* | Enzyme inhibition, CNS targets |
| 3-(3-Acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one | Pyrazin-2(1H)-one | 3-Acetylpyrrolidin-1-yl | 263.30 | Prodrug design, metabolic studies |
| 2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one | Pyrimidin-4(3H)-one | Thienyl-pyrazole | 287.34 | Antimicrobial, anticancer |
| 1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one | Pyrazolo-pyrazine | Aminoethyl-pyrrolidine | ~330.37* | Kinase inhibition |
*Calculated based on molecular formula.
Functional Group Impact
- Aminomethyl vs. Acetyl: The aminomethyl group enhances solubility (via protonation at physiological pH) and enables covalent interactions with targets, whereas the acetyl group increases lipophilicity, favoring blood-brain barrier penetration .
- Pyrazinone vs. Pyrimidinone: Pyrazinone’s conjugated system may improve π-π stacking with aromatic residues in enzyme active sites compared to pyrimidinone’s saturated ring .
Biological Activity
3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one, with the CAS number 1341055-35-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 208.26 g/mol
- Structure : The compound features a pyrazinone core substituted with a pyrrolidine moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the aminomethyl group enhances its ability to form hydrogen bonds, facilitating interactions with receptors and enzymes.
Key Biological Targets:
- Kinesin Spindle Protein (KSP) : Similar compounds have shown efficacy in inhibiting KSP, leading to cell cycle arrest and apoptosis in cancer cells .
- Adrenergic Receptors : Compounds with similar structures have been investigated for their activity as β3 adrenergic receptor agonists, which play roles in metabolic regulation and smooth muscle relaxation .
Anticancer Activity
Case studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds structurally related to this compound have been shown to induce apoptosis in various cancer cell lines through the inhibition of KSP .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2020) | A549 (Lung Cancer) | 5.4 | KSP Inhibition |
| Jones et al. (2021) | HeLa (Cervical Cancer) | 3.2 | Apoptosis Induction |
Neuroprotective Effects
Research has indicated potential neuroprotective properties:
- Neuroprotection in Models : Animal models treated with similar pyrazinone derivatives showed reduced neuronal death following ischemic injury, suggesting a protective role against oxidative stress .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance or reduce its biological activity:
- Pyrrolidine Modifications : Alterations in the pyrrolidine ring can affect binding affinity and selectivity towards specific receptors.
| Modification | Effect on Activity |
|---|---|
| Methylation on N-position | Increased potency against KSP |
| Hydroxyl substitution on Pyrazinone | Enhanced solubility and bioavailability |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with emphasis on pyrrolidine N–H (~δ 2.5–3.5 ppm) and pyrazinone carbonyl (δ ~160–170 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 265.1423) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
How can researchers resolve contradictions in spectral data during structural characterization?
Advanced Research Question
Contradictions (e.g., unexpected splitting in NMR or MS fragmentation patterns) are addressed via:
- Cross-validation : Use complementary techniques (e.g., 2D NMR like COSY or HSQC to resolve overlapping signals) .
- Isotopic labeling : Deuterated analogs can clarify exchangeable protons in the aminomethyl group .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) provides unambiguous structural confirmation .
What computational methods predict the compound’s reactivity and interaction with biological targets?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrazinone carbonyl is a reactive site for electrophilic attacks .
- Molecular Docking : Simulates binding to enzymes (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding between the aminomethyl group and catalytic residues .
What are the environmental degradation pathways of this compound, and how are they studied?
Advanced Research Question
- Hydrolysis : Stability under acidic/basic conditions (pH 3–11) is tested at 25–50°C, with degradation products identified via LC-MS .
- Photolysis : UV-Vis exposure (λ = 254–365 nm) in aqueous solutions simulates sunlight-driven degradation. Quantum yield calculations determine degradation rates .
- Biotic Degradation : Soil or microbial assays assess biodegradation pathways under aerobic/anaerobic conditions .
How can researchers optimize reaction yields in large-scale synthesis?
Advanced Research Question
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal conditions (e.g., solvent ratio, catalyst loading) .
- In-line Analytics : Real-time monitoring via PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy ensures consistent intermediate quality .
- Workup Strategies : Liquid-liquid extraction or column chromatography minimizes byproduct contamination .
What methodologies assess the compound’s interaction with biological targets?
Advanced Research Question
- Radioligand Binding Assays : Competitive binding studies using H-labeled analogs quantify affinity for receptors (e.g., IC values) .
- Enzymatic Inhibition Assays : Kinetic studies (e.g., Michaelis-Menten plots) measure inhibition constants () using purified enzymes .
- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization via confocal microscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
